Sodium 1-naphthaleneacetate

Catalog No.
S655158
CAS No.
61-31-4
M.F
C12H10NaO2
M. Wt
209.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 1-naphthaleneacetate

CAS Number

61-31-4

Product Name

Sodium 1-naphthaleneacetate

IUPAC Name

sodium;2-naphthalen-1-ylacetate

Molecular Formula

C12H10NaO2

Molecular Weight

209.20 g/mol

InChI

InChI=1S/C12H10O2.Na/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8H2,(H,13,14);

InChI Key

SNMLHWKCAMEYHB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[Na+]

Synonyms

1-naphthaleneacetic acid, 1-naphthaleneacetic acid, ammonium salt, 1-naphthaleneacetic acid, potassium salt, 1-naphthaleneacetic acid, sodium salt, 1-naphthylacetic acid, 2-(1-naphthyl)acetic acid, 2-(alpha-naphthyl)ethanoic acid, 2-(naphthalen-1-yl)acetic acid, alpha-naphthaleneacetic acid, Galle-Donau, potassium 1-naphthaleneacetate, sodium 1-naphthaleneacetate

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)O.[Na]

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[Na+]

Plant Growth Regulation

Sodium 1-naphthaleneacetate (Na-NAA) is primarily used in scientific research as a plant growth regulator. It functions as a synthetic auxin, mimicking the natural plant hormone auxin, which plays a crucial role in various plant growth processes []. Here are some specific research applications of Na-NAA:

  • Root formation: Studies have shown that Na-NAA can stimulate root development in cuttings and transplants, promoting faster establishment and improved plant growth [].
  • Fruit set and development: Na-NAA application can influence fruit set by promoting flower development and preventing premature fruit drop in some plant species [].
  • Parthenocarpy induction: In certain cases, Na-NAA can induce parthenocarpy, which is the development of fruit without fertilization []. This research application holds potential for fruit production where pollination is limited or challenging.
  • Other applications: Na-NAA is also used in research to study various aspects of plant physiology, including cell division, apical dominance, and ethylene production [].

Sodium 1-naphthaleneacetate is the sodium salt of 1-naphthaleneacetic acid, a synthetic plant hormone belonging to the auxin family. Its chemical formula is C12H9NaO2\text{C}_{12}\text{H}_{9}\text{NaO}_{2}, and it is commonly used in horticulture and agriculture for its rooting and growth-regulating properties. The compound appears as a white crystalline solid that is soluble in water and organic solvents, making it suitable for various applications in plant propagation and tissue culture .

The mechanism of action of Na-NAA is likely similar to NAA, which mimics the natural plant hormone auxin. Auxin promotes cell division, elongation, and differentiation in plants []. Specific research on the detailed mechanism of Na-NAA in various biological systems is ongoing.

  • Toxicity: Na-NAA is considered harmful if swallowed and can cause serious eye irritation [].
  • Flammability: No data available on flammability.
  • Reactivity: No specific information on reactivity is available. However, as with most organic compounds, it's advisable to handle it with care and avoid strong oxidizing agents.
, particularly in its role as a plant growth regulator. It can participate in radical reactions, where it interacts with hydroxyl radicals and sulfate radicals. These interactions can lead to the formation of intermediate products such as naphthyl methyl radicals, which are significant in understanding its reactivity and stability in agricultural applications .

In addition, sodium 1-naphthaleneacetate can be oxidized, leading to the breakdown of the compound under certain environmental conditions. Its reactivity profile is essential for assessing its efficacy and safety in agricultural use .

As an auxin, sodium 1-naphthaleneacetate exhibits various biological activities that promote plant growth. It plays a critical role in stimulating root formation and enhancing cell elongation. This compound is particularly effective when used in concentrations ranging from 20 to 100 micrograms per milliliter, depending on the plant species and growth conditions .

Sodium 1-naphthaleneacetate can be synthesized through various methods. One common approach involves the neutralization of 1-naphthaleneacetic acid with sodium hydroxide or sodium bicarbonate. The reaction produces sodium 1-naphthaleneacetate along with water:

C10H7CH2COOH+NaOHC12H9NaO2+H2O\text{C}_{10}\text{H}_{7}\text{CH}_{2}\text{COOH}+\text{NaOH}\rightarrow \text{C}_{12}\text{H}_{9}\text{NaO}_{2}+\text{H}_{2}\text{O}

This method allows for the production of sodium 1-naphthaleneacetate in a controlled manner, ensuring high purity levels suitable for agricultural applications .

Research on sodium 1-naphthaleneacetate has focused on its interactions with other phytohormones. For instance, studies have shown that when combined with gibberellic acid, it significantly increases cellulose fiber formation in plants. This interaction highlights the potential for synergistic effects when using multiple growth regulators in agricultural practices .

Additionally, interaction studies have examined its toxicity levels across different species, indicating that while it is generally safe at recommended concentrations, caution is necessary due to its potential toxicity at higher doses .

Sodium 1-naphthaleneacetate shares similarities with several other compounds within the auxin family and plant growth regulators. Below are some comparable compounds:

Compound NameChemical FormulaUnique Properties
Indole-3-butyric acidC12H13O2More effective at lower concentrations for rooting
1-Naphthaleneacetic acidC10H9O2Parent compound; used similarly but less soluble
Indole-3-acetic acidC18H19O4Naturally occurring auxin; broader physiological roles
Naphthylacetic acidC12H10O2Similar structure; used for similar applications

Sodium 1-naphthaleneacetate's uniqueness lies in its specific structural properties that enhance solubility and stability compared to other auxins. Its effectiveness as a rooting agent combined with lower toxicity levels makes it particularly valuable in commercial horticulture applications .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

209.05784884 g/mol

Monoisotopic Mass

209.05784884 g/mol

Heavy Atom Count

15

UNII

E7RB82EVFL

Related CAS

86-87-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (25%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (25%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (25%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

25267-17-8
61-31-4

Wikipedia

Sodium 1-naphthaleneacetate

General Manufacturing Information

1-Naphthaleneacetic acid, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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